molecular formula C24H32N2O5 B11940174 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid

Cat. No.: B11940174
M. Wt: 428.5 g/mol
InChI Key: DVGRTLKFGARYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid is a complex organic molecule that belongs to the class of cinchona alkaloids . These compounds are known for their diverse biological activities and are often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline and azabicyclo[2.2.2]octane moieties. The quinoline moiety is typically synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization and functional group modifications . The azabicyclo[2.2.2]octane moiety is prepared through a series of cyclization reactions starting from simple amines and alkenes .

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include various quinoline and azabicyclo[2.2.2]octane derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the quinoline and azabicyclo[2.2.2]octane moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C24H32N2O5

Molecular Weight

428.5 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid

InChI

InChI=1S/C20H24N2O2.C4H8O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-3(5)2-4(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3,5H,2H2,1H3,(H,6,7)

InChI Key

DVGRTLKFGARYSF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.